molecular formula C16H17NO2 B268644 N-(3-propoxyphenyl)benzamide

N-(3-propoxyphenyl)benzamide

Cat. No. B268644
M. Wt: 255.31 g/mol
InChI Key: NRKYDRRNCNLYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-propoxyphenyl)benzamide, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known for its unique pharmacological properties. In

Mechanism of Action

The mechanism of action of N-(3-propoxyphenyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve memory and cognitive function, and protect against neuronal damage. It has also been shown to have antioxidant properties and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-propoxyphenyl)benzamide is its wide range of pharmacological activities, which make it a promising candidate for the treatment of various diseases. It is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(3-propoxyphenyl)benzamide. One area of research is the investigation of its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the exploration of its anti-inflammatory and analgesic effects, which could make it a promising candidate for the treatment of chronic pain conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns.
Conclusion
This compound is a promising compound with a wide range of pharmacological activities and potential therapeutic applications. Its unique properties make it a valuable tool for scientific research and drug development. Further studies are needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of N-(3-propoxyphenyl)benzamide involves the reaction between 3-propoxyaniline and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a white solid which is then purified using recrystallization. The purity of the final product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(3-propoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-propoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,17,18)

InChI Key

NRKYDRRNCNLYGI-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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